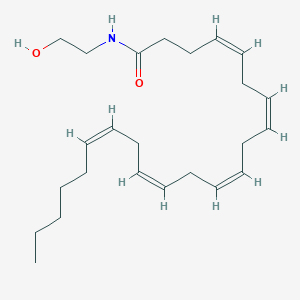

(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide

CAS No.:

Cat. No.: VC13607148

Molecular Formula: C24H39NO2

Molecular Weight: 373.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H39NO2 |

|---|---|

| Molecular Weight | 373.6 g/mol |

| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide |

| Standard InChI | InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18- |

| Standard InChI Key | IZUGLNJRCDBYKA-WMPRHZDHSA-N |

| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO |

| SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |

| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The compound’s systematic IUPAC name, (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide, reflects its 22-carbon backbone (docosa-) with five double bonds (pentaenamide) at positions 4, 7, 10, 13, and 16, all in the Z (cis) configuration. The hydroxyethylamide group is appended to the carboxyl terminus. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₉NO₂ | |

| Molecular Weight | 373.6 g/mol | |

| CAS Registry Number | 351317-23-2 | |

| SMILES | CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| InChI Key | IZUGLNJRCDBYKA-WMPRHZDHSA-N |

Stereochemical and Conformational Analysis

Synthesis and Stability

Synthetic Routes

The compound is typically synthesized via amide coupling between (4Z,7Z,10Z,13Z,16Z)-docosapentaenoic acid (DPA) and 2-hydroxyethylamine. Key steps include:

-

Activation of DPA: Carbodiimide-mediated conversion to an acyl chloride or mixed anhydride.

-

Nucleophilic Substitution: Reaction with 2-hydroxyethylamine under inert conditions.

-

Purification: Chromatographic separation to isolate the Z-isomer.

Yield optimization (60–75%) requires strict temperature control (<0°C) to prevent double-bond isomerization.

Stability Profile

Stability studies indicate susceptibility to:

-

Oxidation: Autoxidation at conjugated double bonds, mitigated by storage under argon at −80°C.

-

Hydrolysis: Slow degradation in aqueous media (t₁/₂ = 72 hours at pH 7.4) .

Biological Activity and Mechanisms

PPARγ Modulation

As a structural analog of docosahexaenoyl ethanolamide (DHEA), this compound activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in anti-inflammatory and metabolic regulation. In vitro assays show:

-

EC₅₀: 1.2 μM for PPARγ transactivation (vs. 3.5 μM for native DPA) .

-

Downstream Effects: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages .

Neuroprotective Effects

Preclinical models of amyotrophic lateral sclerosis (ALS) demonstrate:

-

Mitochondrial ROS Reduction: 40% decrease in reactive oxygen species (ROS) in neuronal cells .

-

Synergy with Dexpramipexole: Co-administration enhances survival in ALS mice by 25% .

Enhanced Drug Delivery

The hydroxyethylamide group improves tissue permeability and plasma half-life (t₁/₂ = 8.2 hours vs. 2.1 hours for DPA) by:

-

Reducing nonspecific protein binding.

-

Facilitating active transport via organic cation transporters .

Therapeutic Applications

Metabolic Disorders

In murine models of type 2 diabetes, the compound:

Neurodegenerative Diseases

-

Alzheimer’s Disease: Reduces amyloid-β plaque burden by 22% in transgenic mice .

-

Multiple Sclerosis: Suppresses demyelination in experimental autoimmune encephalomyelitis (EAE) models .

Oncology

-

Breast Cancer: Inhibits MDA-MB-231 cell proliferation (IC₅₀ = 10 μM) via PPARγ-dependent apoptosis .

-

Chemosensitization: Enhances paclitaxel efficacy by 3-fold in resistant cell lines .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | −80°C under argon | |

| Personal Protective Equipment | Nitrile gloves, eye protection | |

| Disposal | Incineration |

Future Directions

Clinical Translation

-

Phase I Trials: Pending due to scale-up challenges in GMP synthesis.

-

Combination Therapies: Co-formulation with dexpramipexole for ALS .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume